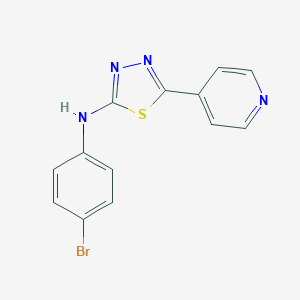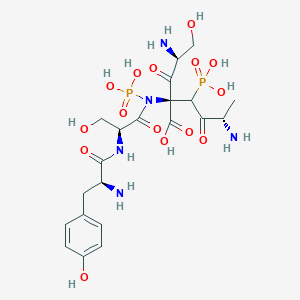![molecular formula C10H9BrO2 B232975 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one, also known as Br-HTBD, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. It belongs to the class of compounds known as bicyclic enones and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. It has also been suggested that it may act by reducing oxidative stress and inflammation in cells.
Biochemical and physiological effects:
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been found to reduce oxidative stress and improve mitochondrial function in cells. Additionally, it has been found to have a neuroprotective effect in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound for studying various cellular processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for research on 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific compounds that target its activity. Finally, its potential as a therapeutic agent for other diseases such as cancer and inflammatory disorders should be explored.
Métodos De Síntesis
The synthesis of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one involves the reaction of 4-bromo-1,3-cyclohexadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the bicyclic enone structure of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one. The synthesis of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one |
|---|---|
Fórmula molecular |
C10H9BrO2 |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
4-bromo-5-hydroxytricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-9(12)6-4-1-2-5(3-4)7(6)10(8)13/h1-2,4-7,12H,3H2 |
Clave InChI |
KYXHEFKSXCGVOU-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=C(C3=O)Br)O |
SMILES canónico |
C1C2C=CC1C3C2C(=C(C3=O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





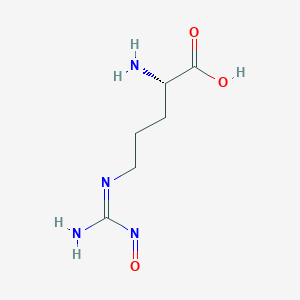
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

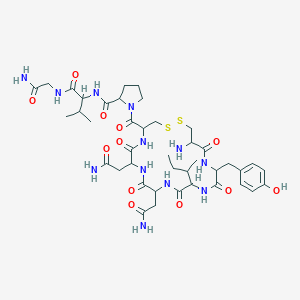
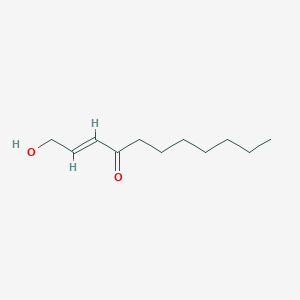
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

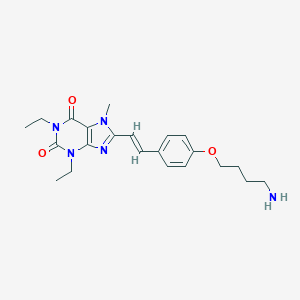
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

